Ethyl 2-Bromo-2-(3-chlorophenyl)acetate
Overview
Description
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a brominated ester derivative of phenylacetic acid, characterized by the presence of both bromine and chlorine atoms on the aromatic ring. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-Bromo-2-(3-chlorophenyl)acetate may also interact with various biological targets.
Mode of Action
It’s known that similar bromoacetate compounds react with zinc to form a zinc enolate in the reformatsky reaction . The resulting compound can condense with carbonyl compounds to give β-hydroxy-esters .
Biochemical Pathways
It’s worth noting that similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a broad range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating potential hazards to the aquatic environment . It’s also classified as Eye Irritant 2, suggesting potential eye irritation risks . Its storage class is Combustible Solids , indicating that it should be stored properly to ensure its stability and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate can be synthesized through the bromination of ethyl 2-(3-chlorophenyl)acetate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Ethyl 2-(3-chlorophenyl)ethanol.
Hydrolysis: 2-Bromo-2-(3-chlorophenyl)acetic acid.
Scientific Research Applications
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to undergo diverse chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-Bromo-2-(3-chlorophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-Bromo-2-phenylacetate: Lacks the chlorine atom on the aromatic ring, leading to different reactivity and applications.
Ethyl 2-Chloro-2-(3-bromophenyl)acetate: Has the bromine and chlorine atoms swapped, which may affect its chemical behavior and uses.
Ethyl 2-Bromo-2-(4-chlorophenyl)acetate:
This compound is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
ethyl 2-bromo-2-(3-chlorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQPTHXMNMLSLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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